molecular formula C18H17BrN2O2S B4561230 N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B4561230
M. Wt: 405.3 g/mol
InChI Key: GVKIMCPEOHCVMJ-NTCAYCPXSA-N
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Description

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a pyrrolidinyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
  • (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
  • (2E,2’E)-3,3’-(1,4-Phenylene)bis(1-(5’-acetyl-4,4’-dimethyl-2,2’-bithiazol-5-yl)prop-2-en-1-one)

Uniqueness

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide stands out due to its unique combination of structural features, including the bromophenyl and thiophene carboxamide groups. These features confer specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-14-7-5-13(6-8-14)12-15(18(23)21-9-1-2-10-21)20-17(22)16-4-3-11-24-16/h3-8,11-12H,1-2,9-10H2,(H,20,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKIMCPEOHCVMJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 2
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N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide

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